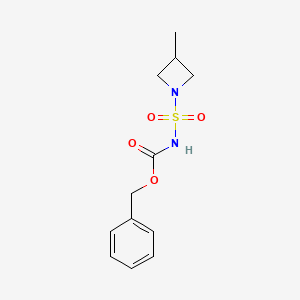
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate
概要
説明
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . This compound is known for its unique structure, which includes a benzyl group, a 3-methylazetidin-1-yl group, and a sulfonylcarbamate group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylazetidine-1-sulfonamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Substituted benzyl or azetidine derivatives
科学的研究の応用
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Benzyl chloroformate
Uniqueness
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is unique due to its combination of a benzyl group, a 3-methylazetidine moiety, and a sulfonylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H16N2O4S |
|---|---|
分子量 |
284.33 g/mol |
IUPAC名 |
benzyl N-(3-methylazetidin-1-yl)sulfonylcarbamate |
InChI |
InChI=1S/C12H16N2O4S/c1-10-7-14(8-10)19(16,17)13-12(15)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
InChIキー |
UVEUKJYFIDRROG-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C1)S(=O)(=O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














